1h-Imidazo[4,5-b]pyridine-6-sulfonamide
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Overview
Description
1H-Imidazo[4,5-b]pyridine-6-sulfonamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a sulfonamide groupThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often considered a bioisostere of purines, making it a valuable structure in the design of pharmaceuticals .
Preparation Methods
One common synthetic route starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The sulfonamide group can then be introduced through sulfonylation reactions using reagents such as sulfonyl chlorides under basic conditions .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
1H-Imidazo[4,5-b]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium for cross-coupling reactions . Major products formed from these reactions include substituted imidazo[4,5-b]pyridines with diverse functional groups, enhancing their potential biological activity .
Scientific Research Applications
1H-Imidazo[4,5-b]pyridine-6-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as kinases, which play a crucial role in cell signaling pathways . The compound may also modulate the activity of receptors like GABA_A receptors, influencing neurotransmission and exhibiting potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
1H-Imidazo[4,5-b]pyridine-6-sulfonamide can be compared with other imidazo[4,5-b]pyridine derivatives and related heterocycles:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities and applications.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and use in materials science.
Imidazo[1,2-a]pyridine: Often used in the synthesis of pharmaceuticals with diverse therapeutic effects.
The uniqueness of this compound lies in its combination of the imidazo[4,5-b]pyridine core with the sulfonamide group, which enhances its chemical reactivity and potential biological activity .
Biological Activity
1H-Imidazo[4,5-b]pyridine-6-sulfonamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system with a sulfonamide group at the 6-position. This structural configuration enhances its solubility and reactivity, making it a promising scaffold for drug development. The compound's ability to undergo various chemical transformations further contributes to its pharmacological potential .
Biological Activities
1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound and its derivatives. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa, A549, and MDA-MB-231. For instance, one study reported that certain derivatives exhibited IC50 values ranging from 0.004 to 0.046 µM against cyclin-dependent kinase 2 (CDK2) and Aurora B kinases, indicating potent inhibitory activity .
2. Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases involved in cancer progression. For example, it has shown efficacy against GSK-3 and B-Raf kinases, which are crucial in cell signaling pathways related to proliferation and survival. The inhibition of these targets can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
3. Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness as a lumazine synthase inhibitor with potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Substituents at different positions on the imidazopyridine scaffold can enhance or diminish its pharmacological effects:
Case Study 1: Anticancer Efficacy
A recent study explored the effects of various derivatives of this compound on cancer cell lines. The results indicated that compounds with bromine substitutions exhibited IC50 values as low as 1.8 µM against HeLa cells, suggesting a strong potential for therapeutic application in oncology .
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition of GSK-3 by modified imidazo[4,5-b]pyridine compounds. The study found that specific derivatives displayed enhanced inhibitory activity, leading to significant reductions in cellular proliferation rates in vitro, demonstrating the importance of structural modifications for optimizing kinase inhibition .
Properties
CAS No. |
91160-05-3 |
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Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridine-6-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H2,7,11,12)(H,8,9,10) |
InChI Key |
AQLGXQZUFDWPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)S(=O)(=O)N |
Origin of Product |
United States |
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